molecular formula C8H7BrF3NO B8503176 3-bromo-N-methyl-4-(trifluoromethoxy)aniline

3-bromo-N-methyl-4-(trifluoromethoxy)aniline

Cat. No.: B8503176
M. Wt: 270.05 g/mol
InChI Key: KFWGYYQTXFIUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-methyl-4-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methyl-4-(trifluoromethoxy)aniline can be achieved through several synthetic routes. One common method involves the bromination of N-methyl-4-(trifluoromethoxy)aniline. The reaction is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

3-bromo-N-methyl-4-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target. The methyl group can affect the compound’s metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • 4-bromo-3-(trifluoromethoxy)aniline

Uniqueness

3-bromo-N-methyl-4-(trifluoromethoxy)aniline is unique due to the combination of its substituents. The presence of the trifluoromethoxy group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The bromine atom provides a site for further functionalization, while the methyl group enhances the compound’s stability and lipophilicity. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

3-bromo-N-methyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7BrF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3

InChI Key

KFWGYYQTXFIUPQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 870 mg, 21.7 mmol) was added to a stirred, cooled (0° C.) solution of N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide (Description 50, 6.3 g, 18.0 mmol) in DMF (50 ml). The mixture was stirred at 0° C. for 20 min. and methyl iodide (1.35 ml, 21.7 mmol) was added over 5 min. The mixture was stirred at 0° C. for 45 min. and at room temperature for 4 h. Water (100 ml) was added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic fractions were washed with water (3×100 ml) and brine (100 ml), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with hexane/CH2Cl2 (3:1 increasing to 1:1) to give the title compound as a tan oil (1.20 g, 25%). 1H NMR (250 MHz, CDCl3) δ7.11 (1H, dq, J 8.9, 1.2 Hz), 6.86 (1H, d, J 2.8 Hz), 6.56 (1H, dd, J 8.9, 2.8 Hz), and 2.83 (3H, s).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
25%

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